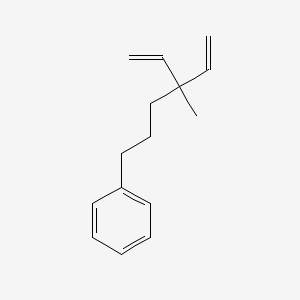
(4-Ethenyl-4-methylhex-5-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethenyl-4-methylhex-5-en-1-yl)benzene is an organic compound with the molecular formula C15H20 It is a derivative of benzene, featuring a complex side chain that includes both ethenyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenyl-4-methylhex-5-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction can be catalyzed by aluminum chloride (AlCl3) or other Lewis acids. The specific steps are as follows:
Preparation of the Alkyl Halide: The alkyl halide precursor can be synthesized through the halogenation of the corresponding alkene.
Friedel-Crafts Alkylation: Benzene is reacted with the prepared alkyl halide in the presence of a Lewis acid catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products.
化学反応の分析
Types of Reactions
(4-Ethenyl-4-methylhex-5-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (4-Ethyl-4-methylhex-5-en-1-yl)benzene.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学的研究の応用
(4-Ethenyl-4-methylhex-5-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Ethenyl-4-methylhex-5-en-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially altering the activity of the target molecule. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
(4-Methylhex-5-en-1-yl)benzene: Lacks the ethenyl group, resulting in different reactivity and applications.
(4-Ethenyl-4-methylhex-5-en-1-yl)toluene: Contains an additional methyl group on the benzene ring, affecting its chemical properties.
特性
CAS番号 |
138541-74-9 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC名 |
(4-ethenyl-4-methylhex-5-enyl)benzene |
InChI |
InChI=1S/C15H20/c1-4-15(3,5-2)13-9-12-14-10-7-6-8-11-14/h4-8,10-11H,1-2,9,12-13H2,3H3 |
InChIキー |
LOUZHUAMMBYRFJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC1=CC=CC=C1)(C=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
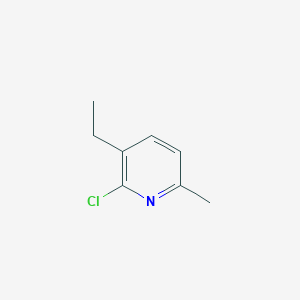
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
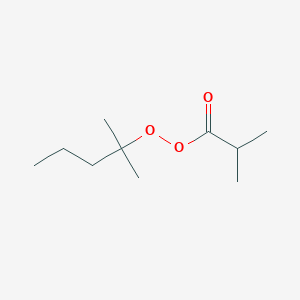
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
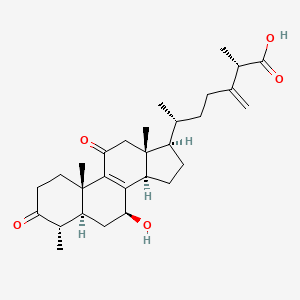
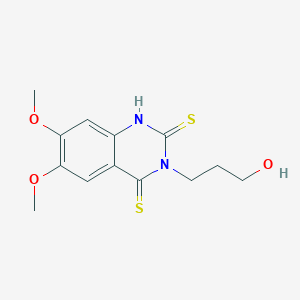
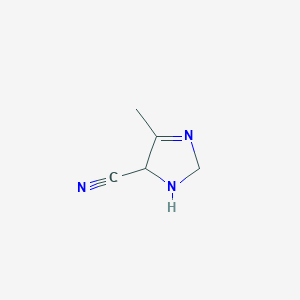
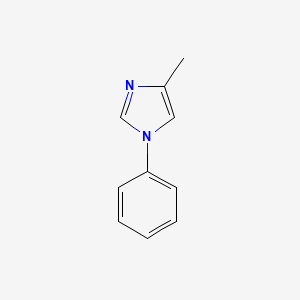
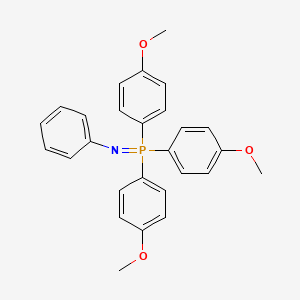
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)


